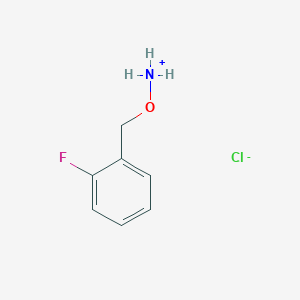

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPKOVOVCVCUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-(2-Fluorobenzyl)hydroxylamine hydrochloride basic properties

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Reactivity, and Applications

Abstract

This compound is a halogenated aromatic hydroxylamine derivative of significant interest to medicinal chemists and drug development professionals. The incorporation of a fluorine atom on the benzyl ring offers a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. However, detailed experimental data for this specific reagent is not extensively reported in publicly available literature. This guide provides a comprehensive technical overview by synthesizing information from established chemical principles and data from closely related analogues. We present a robust, proposed synthetic pathway, explore the compound's core reactivity, detail its potential applications in drug discovery, and provide recommended protocols for its synthesis and use. This document is intended to serve as a foundational resource for researchers, enabling them to effectively utilize this versatile building block in their synthetic and medicinal chemistry programs.

Introduction and Strategic Context

O-substituted hydroxylamines are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react with carbonyl compounds to form stable oxime ethers. This functionality is pivotal not only in classical synthesis but also in modern drug discovery for creating bioisosteric replacements for other functional groups, modifying scaffolds, and for derivatization to aid in analytical detection.

This compound introduces a 2-fluorobenzyl moiety, a feature of strategic importance in medicinal chemistry. The fluorine atom, due to the strength of the carbon-fluorine bond, can sterically block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[1] Furthermore, fluorine can participate in favorable non-covalent interactions, such as halogen bonding, with biological targets, which can improve binding affinity and selectivity.[1]

Given the scarcity of specific literature for this compound, this guide will leverage established methodologies for analogous compounds, such as O-(2-Chloro-6-fluorobenzyl)hydroxylamine and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to provide a reliable and scientifically grounded framework for its synthesis and application.[1][2]

Physicochemical Properties

| Property | O-(2-Fluorobenzyl)hydroxylamine HCl | O-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl (Analogue) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (Analogue) |

| CAS Number | 55418-27-4 | 93081-15-3 | 57981-02-9 |

| Molecular Formula | C₇H₉ClFNO | C₇H₈Cl₂FNO | C₇H₅ClF₅NO |

| Molecular Weight | 177.60 g/mol | 212.05 g/mol [2] | 249.57 g/mol |

| Appearance | Solid (predicted) | Solid[2] | White powder to crystal[2] |

| Melting Point | Not Available | Not Available | 227 °C (sublimes)[3] |

| Solubility | Not Available | Not Available | Water: 50 mg/mL[3] |

| pKa | Not Available | Not Available | Not Available |

Synthesis of this compound

Diagram of Proposed Synthetic Pathway

References

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: A Key Intermediate in Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on O-(2-Fluorobenzyl)hydroxylamine hydrochloride. Given the compound's status as a specialized building block, this guide synthesizes available data, outlines robust synthetic protocols based on established chemical principles for analogous structures, and explores its strategic applications in contemporary organic synthesis and pharmaceutical research.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted hydroxylamine derivative valued as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure is characterized by two key components: the reactive hydroxylamine moiety (-ONH₂) and the 2-fluorobenzyl group. This combination makes it a powerful tool for medicinal chemists.

-

The Hydroxylamine Core: The hydroxylamine functional group is a potent nucleophile and a precursor for forming oximes and other derivatives, which are present in a wide array of biologically active compounds.[3][4][5]

-

The Fluorobenzyl Moiety: The incorporation of a fluorine atom onto the benzyl ring is a well-established strategy in drug design. The strong carbon-fluorine bond can block sites of metabolism, thereby enhancing a drug's metabolic stability and half-life.[6] Furthermore, fluorine can modulate properties like lipophilicity and participate in crucial binding interactions (e.g., halogen bonding) with biological targets, potentially increasing a compound's affinity and selectivity.[6]

While extensive peer-reviewed literature on this specific molecule is limited, its structural features point to significant potential as a building block for novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.[2][6]

Physicochemical Properties and Characterization

Precise, experimentally determined data for this compound is not widely published. The following table summarizes its known identifiers and includes data from closely related, well-characterized analogues to provide a comparative framework.

| Property | This compound | O-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl (Analogue) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (Analogue) |

| CAS Number | 215599-91-0 | 93081-15-3[1][7] | 57981-02-9[4][8] |

| Molecular Formula | C₇H₉ClFNO | C₇H₈Cl₂FNO[7][9] | C₇H₄F₅NO·HCl[4][8] |

| Molecular Weight | Not specified, calculated ~193.6 g/mol | 212.05 g/mol [1][7][9] | 249.57 g/mol [4][8][10] |

| Appearance | Solid | Solid (form not specified)[9] | White powder to crystal[4][11] |

| Melting Point | Not specified | 184-188°C[7] | 227°C (sublimes)[8][12] |

| Purity | ≥98% | ≥95%[9] | ≥98% to ≥99%[4][8][13] |

| Storage | Inert atmosphere, 2-8°C | Not specified | 2-8°C[4] |

| Solubility (Water) | Not specified | Not specified | 50 mg/mL, clear to slightly hazy[8][9][13] |

Synthesis Protocol: A Validated Pathway

Step 1: Synthesis of N-(2-Fluorobenzyloxy)phthalimide (Intermediate)

This step involves a standard nucleophilic substitution (Williamson ether synthesis) where the phenoxide-like anion of N-hydroxyphthalimide attacks the electrophilic carbon of 2-fluorobenzyl halide.

Methodology:

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for approximately 30 minutes to ensure complete formation of the nucleophile.

-

Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[3][6]

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum to yield the N-(2-Fluorobenzyloxy)phthalimide intermediate.[6][9]

Causality:

-

N-Hydroxyphthalimide: This reagent serves as an excellent, stable surrogate for hydroxylamine. The phthalimide group protects the highly reactive amino group, preventing side reactions and allowing for selective O-alkylation.

-

Potassium Carbonate & DMF: A polar aprotic solvent (DMF) is chosen to solubilize the reactants while the mild base (K₂CO₃) is sufficient to deprotonate the N-hydroxyphthalimide without causing decomposition.

Step 2: Synthesis of this compound (Final Product)

The final step involves the hydrazinolysis of the phthalimide protecting group. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired O-substituted hydroxylamine.

Methodology:

-

Suspend the N-(2-Fluorobenzyloxy)phthalimide intermediate (1.0 eq) from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2-1.5 eq) dropwise to the suspension at room temperature.[3][6]

-

Reflux the mixture. A thick white precipitate of phthalhydrazide will form as the reaction proceeds. Monitor by TLC for the disappearance of the starting material.[3]

-

After completion, cool the reaction mixture and remove the phthalhydrazide byproduct by filtration.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the resulting crude O-(2-Fluorobenzyl)hydroxylamine (often an oil) in a minimal amount of a suitable solvent like diethyl ether.

-

Precipitate the hydrochloride salt by the dropwise addition of a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) with stirring until the pH is acidic (~1-2).[3][6]

-

Collect the white precipitate by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum to obtain the final product.[6]

Causality:

-

Hydrazinolysis: This is a classic and highly efficient method for cleaving phthalimide protecting groups. The formation of the thermodynamically stable phthalhydrazide byproduct drives the reaction to completion.

-

Hydrochloride Salt Formation: The free base of hydroxylamines can be unstable. Conversion to the hydrochloride salt improves stability, enhances shelf-life, and provides a crystalline, easily handleable solid.[11][14]

Diagram of Synthetic Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. O-(2-CHLORO-6-FLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE | 93081-15-3 | INDOFINE Chemical Company [indofinechemical.com]

- 8. O -(2,3,4,5,6-五氟苄基)羟胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. 57981-02-9 CAS MSDS (O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. O-(2,3,4,5,6-ペンタフルオロベンジル)ヒドロキシルアミン 塩酸塩 derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride (CAS 215599-91-0): A Strategic Building Block in Modern Drug Discovery

Foreword: Beyond the Reagent Bottle

In the landscape of contemporary medicinal chemistry, success is often dictated by the strategic selection of building blocks that impart desirable properties to a lead molecule. O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS 215599-91-0) is one such reagent. It is not merely a reactant but a carefully designed tool for introducing the 2-fluorobenzyloxy moiety, a substituent with profound implications for a compound's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth technical perspective, moving beyond catalog data to provide a framework for its rational application in drug discovery programs. We will explore its synthesis, core reactivity, and the strategic advantages conferred by its unique structure, grounded in established chemical principles and supported by practical, field-tested protocols.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form is deliberately employed to enhance its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1] The defining feature of this molecule is the ortho-fluoro substitution on the benzyl ring, which governs its utility in medicinal chemistry.

Table 1: Key Physicochemical and Identifier Data

| Property | Value | Source(s) |

| CAS Number | 215599-91-0 | [1][2][3] |

| Molecular Formula | C₇H₉ClFNO | [1][3] |

| Molecular Weight | 177.61 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 180 - 185 °C | |

| Purity | Typically ≥95-98% | [1][4] |

| Synonyms | 1-[(aminooxy)methyl]-2-fluorobenzene hydrochloride | [2][4] |

| Storage | Store under inert atmosphere, cool and dry conditions (2-8°C recommended) | [4] |

Part 2: The Strategic Importance of the 2-Fluoro Substituent in Drug Design

The decision to incorporate a fluorine atom, particularly at the ortho-position of a benzyl group, is a deliberate strategy in drug design. This single atom can dramatically alter a molecule's biological fate and efficacy. O-substituted hydroxylamines are crucial building blocks in this context, with the halogenated benzyl group significantly influencing pharmacokinetic and pharmacodynamic properties.[5]

-

Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing it at the 2-position can sterically and electronically hinder cytochrome P450-mediated oxidation of the aromatic ring, a common metabolic pathway that leads to rapid drug clearance. This can increase the compound's half-life and bioavailability.

-

Conformational Locking: The electronegative fluorine atom can influence the preferred conformation of the benzyloxy group through intramolecular interactions. This can "lock" the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and cell penetration. The presence of both chloro and fluoro substituents can significantly influence these properties.[6][7]

-

Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor, forming productive interactions with amino acid residues in a protein's active site, thereby increasing binding potency.

Caption: The strategic impact of the 2-fluorobenzyl moiety in drug discovery.

Part 3: Core Application and Field-Proven Protocol: Synthesis of Oxime Ethers

The principal application of this compound is the derivatization of carbonyl compounds (aldehydes and ketones) to form stable oxime ethers.[8] This reaction is a robust and widely used conjugation method in the synthesis of complex organic molecules and potential therapeutic agents.[9][10]

General Reaction Scheme:

R(R')C=O + H₂N-O-CH₂(C₆H₄F)·HCl → R(R')C=N-O-CH₂(C₆H₄F) + H₂O + HCl (Ketone/Aldehyde) + (Reagent) → (Oxime Ether Product)

Self-Validating Experimental Protocol: Oxime Ether Formation

This protocol is designed as a self-validating system. The explicit inclusion of a base to liberate the free hydroxylamine, monitoring by TLC, and a standard extractive workup followed by purification ensures a high probability of success and isolation of a pure product.

Objective: To synthesize an O-(2-fluorobenzyl) oxime ether from a representative ketone.

Materials:

-

Ketone of interest (1.0 eq)

-

This compound (1.1 eq)[5]

-

Sodium Acetate (NaOAc) or Pyridine (1.5 - 2.0 eq)[5]

-

Anhydrous Ethanol (EtOH) or Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 eq) in anhydrous ethanol.

-

Base Addition: Add a base, such as sodium acetate (1.5 eq) or pyridine (2.0 eq), to the solution.[5] This is a critical step to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile in situ.

-

Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture.[5]

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting carbonyl starting material. Reactions are typically complete within 2-12 hours.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extractive Workup:

-

Partition the resulting residue between ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic residue) and then with brine.

-

Drain the organic layer into an Erlenmeyer flask.

-

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure oxime ether.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Caption: A standard experimental workflow for oxime ether synthesis.

Part 4: Safety, Handling, and Storage

Professional laboratory practice dictates cautious handling of all chemical reagents. Based on data for hydroxylamine derivatives, the following precautions are essential.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[11][13] In case of exposure, rinse the affected area immediately and thoroughly with water.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Keep away from incompatible materials such as strong oxidizing agents. The compound is supplied under an inert atmosphere, and this integrity should be maintained where possible.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic advantages conferred by the 2-fluoro substituent. Its primary application in the formation of oxime ethers provides a reliable method for incorporating this beneficial moiety into diverse molecular scaffolds. By understanding the chemical principles behind its reactivity and the medicinal chemistry rationale for its use, researchers can effectively leverage this compound as a powerful tool in the design and synthesis of next-generation therapeutic agents.

References

- 1. This compound, CasNo.215599-91-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. This compound | 215599-91-0 [sigmaaldrich.com]

- 3. This compound | 215599-91-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound | 215599-91-0 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. shepherd.edu [shepherd.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

O-(2-Fluorobenzyl)hydroxylamine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a pivotal building block in contemporary drug discovery and medicinal chemistry. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring that researchers can not only replicate the synthesis but also adapt it with a deep understanding of the underlying chemical principles. The protocols described herein are designed as self-validating systems, with clear checkpoints and expected outcomes.

Strategic Overview: Pathway Selection and Rationale

This compound is a versatile synthetic intermediate. The introduction of the 2-fluorobenzyl group can modulate pharmacokinetic properties such as lipophilicity and metabolic stability in target molecules. The core of its synthesis lies in the controlled O-alkylation of hydroxylamine.

A direct alkylation of hydroxylamine with 2-fluorobenzyl halide is generally avoided due to the propensity for over-alkylation and the formation of complex product mixtures. Therefore, a more robust and widely adopted strategy involves a Gabriel-type synthesis using a hydroxylamine surrogate. N-hydroxyphthalimide is the reagent of choice for this purpose. It serves as a stable, crystalline, and easily handled precursor that, after alkylation, can be cleanly deprotected to yield the desired product.

The selected pathway is a reliable two-step sequence:

-

O-Alkylation: A nucleophilic substitution reaction between the potassium salt of N-hydroxyphthalimide and 2-fluorobenzyl bromide to form the protected intermediate, N-(2-Fluorobenzyloxy)phthalimide.

-

Deprotection via Hydrazinolysis: The cleavage of the phthalimide group from the intermediate using hydrazine hydrate, followed by in-situ conversion to the stable hydrochloride salt.

Stage 1: Synthesis of N-(2-Fluorobenzyloxy)phthalimide

This initial stage involves the O-alkylation of N-hydroxyphthalimide. The reaction proceeds via a classic Sₙ2 mechanism. The hydroxyl proton of N-hydroxyphthalimide is acidic and is first removed by a mild base to generate a potent nucleophile, which then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

Causality of Experimental Choices:

-

N-Hydroxyphthalimide: Chosen as the hydroxylamine source because it forms a stable, easily isolated intermediate, preventing over-alkylation.[1][2]

-

2-Fluorobenzyl Bromide: A highly reactive alkylating agent due to the lability of the bromide leaving group and the benzylic position of the carbon, which stabilizes the Sₙ2 transition state.

-

Potassium Carbonate (K₂CO₃): A mild, inexpensive, and effective base for deprotonating N-hydroxyphthalimide. It is sufficiently strong to generate the nucleophile without promoting side reactions.[1][3]

-

Dimethylformamide (DMF): A polar aprotic solvent is essential. DMF effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.[3]

Experimental Protocol: Stage 1

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add N-hydroxyphthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable suspension.

-

Base Activation: Stir the suspension at room temperature for 30 minutes. This allows for the complete formation of the potassium salt of N-hydroxyphthalimide.

-

Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the N-hydroxyphthalimide spot is consumed (typically 4-6 hours).[4]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold ethanol.

-

Drying: Dry the resulting white to off-white solid, N-(2-Fluorobenzyloxy)phthalimide, under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Quantitative Data: Stage 1 Reagents

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Role |

| N-Hydroxyphthalimide | 1.0 | 163.13 | Hydroxylamine Source |

| 2-Fluorobenzyl Bromide | 1.1 | 189.03 | Alkylating Agent |

| Potassium Carbonate | 1.5 | 138.21 | Base |

| Dimethylformamide (DMF) | - | 73.09 | Solvent |

Stage 2: Synthesis of this compound

The final stage is the deprotection of the phthalimide group to liberate the free hydroxylamine. The Ing-Manske procedure, which uses hydrazine, is the most effective and common method.[5] Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a highly stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion. The resulting free hydroxylamine is then converted to its hydrochloride salt to improve stability and ease of handling.

Causality of Experimental Choices:

-

Hydrazine Hydrate (N₂H₄·H₂O): Acts as a potent dinucleophile. It efficiently cleaves the robust phthalimide amide bonds under relatively mild conditions.[4][5]

-

Ethanol: A suitable solvent that dissolves the phthalimide intermediate while allowing the phthalhydrazide byproduct to precipitate upon formation, simplifying purification.[4]

-

Hydrochloric Acid (HCl): The free O-(2-Fluorobenzyl)hydroxylamine is a basic oil. Reaction with HCl forms a stable, crystalline hydrochloride salt, which is easier to handle, purify, and store than the free base.

Experimental Protocol: Stage 2

-

Suspension: Suspend the N-(2-Fluorobenzyloxy)phthalimide (1.0 eq) from Stage 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazinolysis: Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature.

-

Reflux: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material is consumed.

-

Byproduct Removal: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the ethanol. The residue will contain the crude O-(2-Fluorobenzyl)hydroxylamine free base.

-

Salt Formation: Dissolve the crude residue in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with vigorous stirring until the solution is acidic (pH ~1-2). A white precipitate of the hydrochloride salt will form.

-

Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Quantitative Data: Final Product Specifications

| Property | Expected Value |

| Molecular Formula | C₇H₉ClFNO |

| Molecular Weight | 177.61 g/mol [6] |

| Appearance | White to off-white solid[6] |

| Purity (Typical) | >98%[6] |

Conclusion

The described two-stage synthesis provides a reliable and efficient pathway for preparing this compound. The use of N-hydroxyphthalimide as a protecting group ensures a clean reaction with minimal side products. The subsequent hydrazinolysis offers a straightforward deprotection step, with the precipitation of the phthalhydrazide byproduct simplifying purification. This robust methodology yields a high-purity product, making this valuable building block readily accessible for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Properties, and Applications

This technical guide offers a comprehensive exploration of O-(2-Fluorobenzyl)hydroxylamine hydrochloride, a fluorinated benzylhydroxylamine derivative of significant interest in medicinal chemistry and organic synthesis. While specific peer-reviewed literature on this exact molecule is not extensively available, this document provides a robust framework based on established synthetic methodologies for analogous compounds. It delves into a plausible synthetic pathway, discusses potential physicochemical properties and applications by examining its core functional groups, and offers insights for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Hydroxylamines

O-substituted hydroxylamines are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The incorporation of a benzyl group, particularly one functionalized with a fluorine atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom, owing to its high electronegativity and small size, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound combines the reactive hydroxylamine moiety with an electronically modified benzyl group. This unique combination makes it a valuable precursor for the development of novel therapeutic agents across various domains, including oncology, infectious diseases, and neuroscience. This guide will provide a detailed exposition on a proposed synthetic route and the inferred chemical and biological characteristics based on the well-understood principles of its constituent functional groups.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 2-fluorobenzyl bromide.

O-(2-Fluorobenzyl)hydroxylamine hydrochloride literature review

An In-Depth Technical Guide to O-(2-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS 58895-34-6), a crucial reagent in medicinal chemistry and synthetic organic chemistry. We will move beyond basic data to explore its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Fluorobenzyl Moiety

This compound is not merely another hydroxylamine derivative; it is a specialized tool for introducing the O-(2-fluorobenzyl)oxime functionality into target molecules. The strategic placement of a fluorine atom on the benzene ring is a cornerstone of modern drug design for several key reasons:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ortho position can block metabolic oxidation at that site, a common pathway for drug deactivation. This often leads to an improved pharmacokinetic profile, including a longer plasma half-life.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups. This can influence a molecule's binding affinity to its target protein, as well as its solubility and membrane permeability.

-

Conformational Control: The fluorine atom can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein residues, locking the molecule into a bioactive conformation and enhancing potency.

This reagent provides a direct and efficient route to harness these benefits, primarily through the formation of stable and synthetically versatile oxime ethers.

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves a two-step process starting from 2-fluorobenzyl bromide.

Step-by-Step Synthesis Protocol

Step 1: Alkylation of N-Hydroxyphthalimide In this step, the nucleophilic nitrogen of N-hydroxyphthalimide attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

-

Reagents & Setup: Dissolve N-hydroxyphthalimide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous dimethylformamide (DMF). The setup should be under an inert atmosphere (Nitrogen or Argon).

-

Addition: Slowly add 2-fluorobenzyl bromide (1.05 eq) to the stirring suspension at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate, N-(2-Fluorobenzyloxy)phthalimide, is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis (Ing-Manske Procedure) This step liberates the desired hydroxylamine from the phthalimide protecting group.

-

Reagents & Setup: Suspend the dried N-(2-Fluorobenzyloxy)phthalimide (1.0 eq) in ethanol.

-

Addition: Add hydrazine monohydrate (1.5 - 2.0 eq) dropwise to the suspension. The mixture will typically become clear before a thick precipitate (phthalhydrazide) forms.

-

Reaction: Heat the mixture to reflux for 1-2 hours.

-

Workup & Salt Formation: Cool the reaction to room temperature and filter off the phthalhydrazide byproduct. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~1-2.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid is triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Physicochemical Properties and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized reagent.

| Property | Value | Source |

| CAS Number | 58895-34-6 | |

| Molecular Formula | C₇H₈FNO · HCl or C₇H₉ClFNO | |

| Molecular Weight | 177.61 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 163-167 °C | |

| Solubility | Soluble in water, methanol, DMSO | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (br s, 2H, NH₂), 7.6-7.3 (m, 4H, Ar-H), 5.1 (s, 2H, OCH₂) | Typical |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -118 to -122 ppm (m) | Typical |

Core Application: Oxime Ether Formation

The primary utility of O-(2-Fluorobenzyl)hydroxylamine is its reaction with aldehydes and ketones to form stable O-aryl oxime ethers. This reaction is a cornerstone of bioconjugation and fragment-based drug discovery.

General Reaction Mechanism

The reaction proceeds via a two-step acid-catalyzed nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon.

-

Proton Transfer & Elimination: A series of proton transfers facilitates the elimination of a water molecule, forming the C=N double bond of the oxime. The acidic conditions provided by the hydrochloride salt itself can often catalyze the reaction, though additional acid may be required.

Mechanism Diagram

Caption: Acid-catalyzed mechanism for oxime ether formation.

Field-Proven Experimental Protocol: Oxime Formation

This protocol is a robust starting point for reacting the title compound with a carbonyl-containing substrate.

-

Dissolution: Dissolve the aldehyde or ketone substrate (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add this compound (1.1 eq) to the solution.

-

Catalysis & pH Adjustment: Add a base such as pyridine or sodium acetate (2.0 eq) to neutralize the HCl salt and free the hydroxylamine base. The optimal pH for oxime formation is typically between 4 and 5. A mild acid catalyst like acetic acid can be added if necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Choices:

-

Why neutralize the HCl salt? The free base form (H₂N-O-R) is the active nucleophile. While the reaction can proceed under acidic conditions, liberating the free base with a mild base like pyridine ensures a sufficient concentration of the nucleophile to drive the reaction forward efficiently.

-

Why pH 4-5? This pH range represents a critical balance. It must be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic that it fully protonates the hydroxylamine nitrogen, which would render it non-nucleophilic.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a high-value reagent for medicinal chemists seeking to improve the metabolic stability and binding characteristics of drug candidates. Its straightforward synthesis and reliable reactivity in forming stable oxime ethers make it an indispensable tool. Understanding the mechanistic rationale behind its application allows researchers to deploy it with precision, accelerating the development of next-generation therapeutics.

An In-depth Technical Guide to the Safe Handling of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Abstract

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a key building block in contemporary medicinal chemistry and drug discovery, valued for its role in synthesizing novel therapeutic agents. The presence of a fluorinated benzyl group can significantly modulate the physicochemical and pharmacokinetic properties of target molecules. This guide provides a comprehensive framework for the safe handling, storage, and use of this compound, grounded in established safety protocols and scientific principles. It is intended for researchers, chemists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and experimental integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This compound is a solid, and like many hydroxylamine derivatives, it requires careful handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈FNO · HCl | [1] |

| Molecular Weight | 177.60 g/mol (as HCl salt) | N/A |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Not widely reported; analogue O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl melts at 227 °C.[1][3] | N/A |

| Solubility | Soluble in water.[4] | N/A |

| Stability | Considered stable under recommended storage conditions. May be hygroscopic and sensitive to air and moisture.[2][5] | N/A |

Hazard Identification and Risk Assessment

Based on data from structurally similar hydroxylamine derivatives, this compound is anticipated to be a hazardous substance. A thorough risk assessment is mandatory before any handling.[6][7]

GHS Hazard Classification (Anticipated)

While a specific, universally adopted GHS classification for this exact compound is not available, the hazards can be inferred from closely related analogues like O-(Pentafluorobenzyl)hydroxylamine hydrochloride and hydroxylamine hydrochloride itself.[3][8][9]

Table 2: Anticipated GHS Hazard Statements

| Hazard Class | GHS Code | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5] |

| Acute Toxicity (Oral/Dermal) | H302 + H312 | Harmful if swallowed or in contact with skin.[8] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[8] |

Causality: The hydroxylamine moiety can be reactive and irritative, while the hydrochloride salt form can contribute to acidic properties that are harsh on tissues. Fine powders of such compounds pose a significant inhalation risk, leading to respiratory tract irritation.[10]

The Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality but a critical scientific exercise to ensure safety.[11] It involves identifying hazards, evaluating potential exposure, and implementing robust control measures.[6][12]

Caption: A systematic workflow for laboratory risk assessment.

Safe Handling and Engineering Controls

The principle of ALARP (As Low As Reasonably Practicable) should guide all exposure control strategies.

Engineering Controls

This is the first and most critical line of defense.

-

Chemical Fume Hood: All manipulations of this compound solid, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[2]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.[1][6]

-

Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[1]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[1]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[13]

-

Respiratory Protection: For situations with a high potential for aerosolization or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter may be necessary.[1]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage

-

Container: Store in the original, tightly sealed container.[2][14] Polypropylene or polyethylene containers are suitable.[2] Avoid metal containers, as hydroxylamine hydrochlorides can be corrosive to metals.[8]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

-

Atmosphere: Due to potential hygroscopicity and air sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[5]

Disposal

-

Waste Classification: This material should be treated as hazardous waste.[15]

-

Procedure: Dispose of the compound and any contaminated materials (e.g., pipette tips, empty containers) through an approved hazardous waste disposal plant.[5][16] All waste disposal must adhere to local, state, and federal regulations.[2][17] Do not allow the product to enter drains or water courses.[14]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Table 3: First Aid and Emergency Response

| Situation | First Aid / Spill Response |

|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[5][14] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.[5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor immediately.[5] |

| Minor Spill | Evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] |

| Major Spill | Evacuate the laboratory and alert emergency services. Prevent entry into drains or waterways.[2][15] |

Application Example: Protocol for Oxime Formation

O-substituted hydroxylamines are frequently used to synthesize oximes from aldehydes or ketones, a common transformation in drug discovery.[18] This protocol outlines a general procedure, emphasizing safety at each step.

Experimental Workflow

Caption: General workflow for a laboratory-scale oxime synthesis.

Step-by-Step Methodology

Objective: To synthesize an oxime ether from a generic ketone.

Materials:

-

Ketone (1.0 eq)

-

This compound (1.1 eq)

-

Base (e.g., Sodium Bicarbonate or Pyridine, 1.5 eq)

-

Solvent (e.g., Ethanol or Methanol)

Procedure:

-

Reagent Preparation (Safety Checkpoint: Fume Hood, PPE):

-

In a certified chemical fume hood, weigh the this compound into a clean, dry flask. Rationale: Prevents inhalation of the powdered reagent.

-

Weigh the ketone and the base in separate containers.

-

Add the solvent to the ketone and stir to dissolve.

-

-

Reaction Setup:

-

To the stirred solution of the ketone, add the base.

-

Dissolve the hydroxylamine reagent in a minimal amount of the reaction solvent and add it dropwise to the ketone/base mixture at room temperature. Rationale: Controlled addition helps manage any potential exotherms.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature or with gentle heating.

-

Monitor the reaction's progress by a suitable analytical method (e.g., Thin Layer Chromatography) until the starting ketone is consumed.

-

-

Workup (Safety Checkpoint: Handle solvents in fume hood):

-

Once complete, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Transfer to a separatory funnel and perform a liquid-liquid extraction.

-

Separate the layers and wash the organic layer with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure oxime ether.

-

-

Waste Disposal:

-

Dispose of all aqueous and organic waste, as well as solid waste, in appropriately labeled hazardous waste containers according to institutional guidelines.

-

Conclusion

This compound is a valuable reagent whose safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all experimental workflows, researchers can confidently and responsibly advance their scientific objectives.

References

- 1. fishersci.nl [fishersci.nl]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. shepherd.edu [shepherd.edu]

- 9. lobachemie.com [lobachemie.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 12. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. szabo-scandic.com [szabo-scandic.com]

- 16. fishersci.com [fishersci.com]

- 17. actylislab.com [actylislab.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility Determination of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative with potential applications as a building block in synthetic organic chemistry and pharmaceutical development. Its utility in creating more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. Solubility, the measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium, is a cornerstone of drug discovery and development.[1][2] It directly influences a compound's bioavailability, manufacturability, and formulation possibilities.[3] Inadequate solubility can lead to poor absorption, insufficient therapeutic effect, and ultimately, the failure of a promising drug candidate.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this compound. In the absence of extensive publicly available solubility data for this specific compound, this document serves as a practical, in-depth manual for its empirical determination. We will delve into the theoretical underpinnings of solubility, present standardized experimental protocols, and discuss the critical factors that influence this vital property.

Understanding the Nuances of Solubility: Thermodynamic vs. Kinetic

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium, where the rate of dissolution equals the rate of precipitation.[4][5] It is a state of minimum Gibbs free energy and is independent of time. The saturation shake-flask method is a gold-standard technique for determining thermodynamic solubility.[2][6]

-

Kinetic Solubility: This refers to the concentration of a compound at the point of precipitation from a supersaturated solution.[4][5][7] It is often measured in high-throughput screening assays where a compound is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[7][8] Kinetic solubility values are typically higher than thermodynamic solubility and are highly dependent on the experimental conditions.[7][9]

For robust drug development, understanding the thermodynamic solubility is paramount as it represents the fundamental physical property of the compound.

Physicochemical Properties and Considerations

While specific data for this compound is scarce, we can infer some general properties from related hydroxylamine compounds. Hydroxylamine and its salts are generally polar and are known to be soluble in polar solvents like water, ethanol, and methanol.[10][11] The hydrochloride salt form of an organic base generally enhances aqueous solubility compared to the free base.[12]

Table 1: General Physicochemical Properties of Related Hydroxylamine Compounds

| Property | General Observation for Hydroxylamine Salts | Source |

| Appearance | White to off-white crystalline solid | [13] |

| Solubility in Water | Generally high | [11][14] |

| Solubility in Alcohols | Generally soluble | [11][14] |

| Hygroscopicity | Can be hygroscopic | [13][15] |

It is crucial to handle this compound with appropriate safety precautions, as related compounds can cause skin and eye irritation.[15][16][17] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The following protocol is based on the widely accepted Saturation Shake-Flask Method, in line with guidelines from the OECD and USP.[6][18][19][20] This method is designed to determine the thermodynamic solubility.

Materials and Equipment

-

This compound (of known purity)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO)

-

pH meter, calibrated

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol: Saturation Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can help determine the optimal equilibration time.[19]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter. Filtration is often preferred to remove fine particles.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[21]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound can be significantly influenced by several factors:

-

pH: As a hydrochloride salt of a weak base, the solubility of this compound is expected to be pH-dependent.[2][22] In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the free base, the less soluble free base will begin to precipitate, reducing the overall solubility.[12][22] Therefore, determining the solubility at various pH values is crucial.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[4]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[4][5] It is important to characterize the solid form used in the solubility studies.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Summary Table

| Solvent System (at 25°C) | pH | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | |||

| 0.1 M HCl | |||

| Phosphate Buffer | 7.4 | ||

| Ethanol | N/A | ||

| Methanol | N/A | ||

| DMSO | N/A |

Interpreting the results in the context of the intended application is critical. For example, solubility in aqueous buffers at physiological pH (e.g., 7.4) is particularly relevant for predicting oral bioavailability.

Conclusion

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 14. hydroxylammonium chloride [chemister.ru]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. shepherd.edu [shepherd.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. filab.fr [filab.fr]

- 19. oecd.org [oecd.org]

- 20. biorelevant.com [biorelevant.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. chem.libretexts.org [chem.libretexts.org]

spectral data for O-(2-Fluorobenzyl)hydroxylamine hydrochloride

An In-Depth Technical Guide to the Spectral Characteristics of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Introduction

This compound (CAS No. 215599-91-0) is a key building block in medicinal chemistry and drug discovery.[1][2] Its structure combines a reactive hydroxylamine moiety with a fluorinated benzyl group, a common feature in modern pharmaceuticals designed to enhance metabolic stability and binding affinity. For researchers and drug development professionals, a thorough understanding of this compound's analytical profile is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

While extensive, peer-reviewed experimental spectral data for this specific molecule is not widely published in public databases, this guide provides a comprehensive, in-depth analysis of its predicted spectral characteristics.[3] Leveraging fundamental principles of spectroscopy and comparative data from related analogues, this document serves as a robust reference for scientists working with this reagent. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a detailed theoretical framework to guide practical laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, based on information from chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 215599-91-0 | [1][4] |

| Molecular Formula | C₇H₉ClFNO | [1][4] |

| Molecular Weight | 177.60 g/mol | [4] |

| Appearance | Solid / Powder | [1][5] |

| Purity | ≥95-98% | [4][5] |

| Melting Point | 180-185 °C | [4] |

| Storage | 2-8°C, under inert atmosphere | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For a hydrochloride salt like this compound, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended for analysis. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from the -NH₃⁺ group).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons. The fluorine atom at the C2 position will introduce characteristic splitting patterns through ¹H-¹⁹F coupling.

References

- 1. This compound, CasNo.215599-91-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 55418-27-4|O-(2-Fluorobenzyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 215599-91-0 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | 215599-91-0 [sigmaaldrich.com]

Methodological & Application

Mastering Carbonyl Analysis: A Technical Guide to Derivatization with O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Introduction: The Analytical Imperative for Derivatization

In the landscape of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance across diverse fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. However, the inherent physicochemical properties of many carbonyls, such as their high polarity, low volatility, and thermal instability, present significant hurdles for direct analysis by modern chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).[1] To surmount these challenges, chemical derivatization emerges as an indispensable strategy. This process chemically modifies the analyte to enhance its analytical suitability, improving volatility, thermal stability, and detectability.[1]

This guide provides a comprehensive overview and detailed protocols for the use of O-(2-Fluorobenzyl)hydroxylamine hydrochloride as a highly effective derivatizing agent for carbonyl compounds. While specific peer-reviewed data for this particular reagent is emerging, the principles and methodologies are built upon the extensive validation of its close analogues, most notably O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][3][4] The reaction chemistry is directly analogous, offering a robust framework for its application.[2]

The Power of the Fluorobenzyl Moiety: A Mechanistic Insight

O-substituted hydroxylamines are a cornerstone class of reagents for carbonyl derivatization.[2] The fundamental reaction involves a nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule, resulting in the formation of a stable oxime derivative.[5][6] This transformation is typically catalyzed by a mild acid or base.[5]

The strategic inclusion of a 2-fluorobenzyl group in the hydroxylamine reagent imparts several key analytical advantages:

-

Enhanced Volatility and Thermal Stability: The conversion of the polar carbonyl group into a less polar and more stable oxime ether significantly improves the analyte's behavior in GC systems, allowing for higher elution temperatures without degradation.[1][2]

-

Improved Chromatographic Separation: The resulting derivatives exhibit better peak shapes and resolution in both GC and LC, leading to more accurate and reliable quantification.[3]

-

Increased Detection Sensitivity: The fluorobenzyl group is a potent electrophore, making the derivatives highly sensitive to Electron Capture Detection (ECD) in GC.[7] For Mass Spectrometry (MS), the fluorobenzyl group provides a distinct fragmentation pattern, aiding in identification and quantification.

The general mechanism of this derivatization is depicted below:

Caption: General reaction mechanism of carbonyl derivatization.

Comprehensive Application Protocols

The following protocols provide a detailed, step-by-step methodology for the derivatization of carbonyl compounds using this compound for subsequent analysis by GC-MS or LC-MS. These are generalized procedures and may require optimization for specific analytes and matrices.

Protocol 1: Derivatization for GC-MS Analysis

This protocol is suitable for the analysis of volatile and semi-volatile aldehydes and ketones in various sample matrices.

Materials:

-

This compound

-

High-purity water (LC-MS grade)

-

Pyridine or Sodium Acetate (as a mild base)

-

Suitable organic solvent (e.g., hexane, ethyl acetate, dichloromethane)

-

Anhydrous Sodium Sulfate

-

Sample containing carbonyl compounds

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Reagent Preparation: Prepare a 10-20 mg/mL solution of this compound in high-purity water. This solution should be prepared fresh.

-

Sample Preparation:

-

For liquid samples (e.g., biological fluids, beverages): Pipette a known volume (e.g., 100 µL to 1 mL) of the sample into a clean glass vial.

-

For solid samples: Perform a suitable extraction of the carbonyl compounds into an appropriate solvent. An internal standard should be added at this stage.

-

-

Derivatization Reaction:

-

To the sample, add a small amount of a mild base like pyridine (e.g., 10-20 µL) to neutralize the hydrochloride and facilitate the reaction.[5]

-

Add an excess of the this compound solution (e.g., 50-100 µL).

-

Tightly cap the vial and vortex thoroughly for 1 minute.

-

Incubate the reaction mixture at 60-80°C for 30-60 minutes.[5] Optimal temperature and time should be determined for specific analytes.

-

-

Extraction of Derivatives:

-

After cooling to room temperature, add 1-2 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

-

Vortex vigorously for 2 minutes to extract the oxime derivatives into the organic phase.

-

Centrifuge for 5-10 minutes to achieve phase separation.

-

-

Sample Clean-up and Analysis:

-

Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The dried extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system for analysis.

-

Protocol 2: Derivatization for LC-MS Analysis

This protocol is particularly useful for less volatile or thermally labile carbonyl compounds, including carbonylated peptides.[8]

Materials:

-

This compound

-

Labeling Buffer: 100 mM sodium acetate, pH 4.5[8]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Sample containing carbonyl compounds (e.g., protein digest)

-

Solid-Phase Extraction (SPE) cartridges for sample clean-up (if necessary)

-

LC-MS system (preferably with a high-resolution mass spectrometer like Orbitrap or Q-TOF)

Procedure:

-

Reagent Preparation: Prepare a 100 mM stock solution of this compound in water.[8]

-

Sample Preparation:

-

Desalt and dry the peptide sample if necessary.

-

Reconstitute the sample in 50 µL of Labeling Buffer.[8]

-

-

Derivatization Reaction:

-

Post-Labeling Cleanup:

-

For complex samples, a post-labeling cleanup using SPE (e.g., C18) may be necessary to remove excess reagent and other interfering substances.

-

-

LC-MS Analysis:

-

Inject the labeled sample into the LC-MS system.

-

A typical gradient for peptide analysis would be a linear increase from 2% to 40% Mobile Phase B over 60 minutes.[8]

-

The mass spectrometer should be operated in positive ion electrospray ionization (ESI) mode, scanning a mass range appropriate for the expected derivatives.[8]

-

Experimental Workflow and Data Presentation

A generalized workflow for the analysis of carbonyl compounds using this compound derivatization is presented below.

Caption: General experimental workflow for carbonyl analysis.

Table 1: Representative Derivatization Conditions and Expected Mass Spectral Data

| Analyte Class | Typical Reaction Conditions | Expected Mass Shift (Da) | Key Mass Fragments (Illustrative) |

| Aldehydes | 60-80°C, 30-60 min | +139.14 | M+, [M-H₂O]+, fragments of the fluorobenzyl group |

| Ketones | 60-80°C, 30-60 min | +139.14 | M+, [M-R]+, fragments of the fluorobenzyl group |

| Keto-Steroids | 60-80°C, 60 min | +139.14 per keto group | Molecular ion of the derivative, characteristic steroid backbone fragments |

| Carbonylated Peptides | 37°C, 60 min, pH 4.5 | +139.14 per carbonyl | Precursor ion of the labeled peptide, sequence-specific fragment ions (b and y ions) |

Note: The exact mass shift and fragmentation will depend on the specific analyte.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of an internal standard at the beginning of the sample preparation process is crucial for accounting for any analyte loss during extraction and derivatization, thereby ensuring quantitative accuracy. Furthermore, the analysis of a reagent blank (a sample without the analyte, but subjected to the entire derivatization and work-up procedure) is essential to identify any potential interferences from the reagents or the sample matrix. The stability of the formed oxime derivatives is generally high, contributing to the robustness of the method.[7]

Conclusion: A Versatile Tool for Modern Analytical Challenges

This compound is a potent derivatizing agent that significantly enhances the analytical capabilities for the determination of a wide range of carbonyl compounds. By converting aldehydes and ketones into stable, volatile, and highly detectable oxime derivatives, this reagent empowers researchers, scientists, and drug development professionals to achieve sensitive and accurate quantification in complex matrices. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this valuable analytical tool.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the GC-MS Analysis of Carbonyl Compounds using O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

Introduction: The Analytical Challenge of Carbonyls and the Derivatization Solution

Carbonyl compounds, encompassing a vast range of aldehydes and ketones, are pivotal in numerous fields, from flavor and fragrance chemistry to clinical diagnostics and atmospheric sciences. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hampered by their polarity, thermal lability, and poor chromatographic behavior. To overcome these analytical hurdles, derivatization is an indispensable strategy. This application note provides a comprehensive guide to the use of O-(2-Fluorobenzyl)hydroxylamine hydrochloride as a derivatizing agent for the sensitive and robust analysis of carbonyl compounds by GC-MS.

While specific, detailed application notes for this compound are not extensively documented in public literature, its chemical behavior is directly analogous to the widely used and well-characterized O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] Therefore, the principles and protocols outlined herein are based on the extensive data available for PFBHA and serve as a robust starting point for method development with this compound.[1][2]

Principles of Derivatization: The Oxime Formation

The core of this analytical strategy lies in the chemical reaction between O-(2-Fluorobenzyl)hydroxylamine and a carbonyl compound to form a stable O-(2-Fluorobenzyl)oxime derivative. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[1] The resulting oxime is significantly more volatile and thermally stable than the parent carbonyl, making it ideal for GC-MS analysis.[1] The introduction of the fluorobenzyl group enhances the detectability of the derivative by mass spectrometry.

The reaction is typically carried out in a suitable solvent and can be influenced by pH. The hydrochloride salt of the reagent necessitates the use of a base to liberate the free hydroxylamine for the reaction to proceed efficiently.[2]

Figure 1: General reaction scheme for the derivatization of a carbonyl compound with O-(2-Fluorobenzyl)hydroxylamine to form a stable oxime derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the derivatization of carbonyl compounds in a sample matrix. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

Materials:

-

This compound

-

Sample containing carbonyl compounds

-

Solvent (e.g., Pyridine, Ethanol, or a suitable buffer)

-

Base (e.g., Sodium Acetate, if not using a basic solvent like Pyridine)

-

Extraction Solvent (e.g., Hexane, Dichloromethane)

-

Anhydrous Sodium Sulfate

-

GC vials with inserts

Procedure:

-